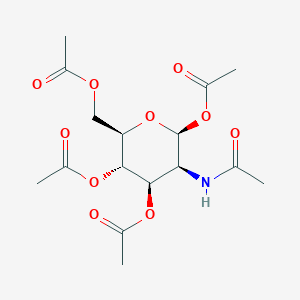![molecular formula C8H7BrN2O B1519154 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1053655-78-9](/img/structure/B1519154.png)
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential activities against FGFR1, 2, and 3 . It’s part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for targeting FGFR .
Synthesis Analysis
The synthesis of “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves a structure-based design strategy . The 1H-pyrrolo[2,3-b]pyridine motif is kept as a hinge binder in the design of these potent FGFR inhibitors .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” allows it to form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . The methoxyphenyl motif could potentially occupy the hydrophobic pocket in the ATP site and form van der Waals interactions with amino acid residues of the hydrophobic pocket .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and liver cancers. Compounds based on this structure have shown inhibitory activity against different cancer cell lines, making them promising candidates for developing new cancer treatments .
Breast Cancer Treatment
Specifically, in breast cancer research, derivatives of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer cells. They also significantly inhibited the migration and invasion of these cells, suggesting a potential role in preventing cancer metastasis .
Hepatocellular Carcinoma
In the context of liver cancer, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B hepatocellular carcinoma cells. This highlights the compound’s potential as a targeted therapy for liver cancer .
Modulators of mGluR5
Outside of oncology, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been used in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 receptor. These receptors are involved in various neurological processes, and modulating them can have therapeutic benefits for neurological disorders .
Organic Electroluminescent Devices
This compound also finds application in the field of materials science, particularly in the synthesis of organic electroluminescent devices. Its properties make it a valuable intermediate in creating components that emit light when an electric current is applied, which is fundamental for developing display technologies .
Gastrointestinal Drug Synthesis
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: serves as an important intermediate in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases by affecting the neurotransmitter acetylcholine, which plays a key role in muscle contraction and digestion .
Future Directions
properties
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODGIIDEORCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653331 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1053655-78-9 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)


![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)


![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

